molecular formula C14H18N2O B11877822 1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)- CAS No. 146967-52-4

1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)-

Cat. No.: B11877822
CAS No.: 146967-52-4
M. Wt: 230.31 g/mol
InChI Key: LYEKNWXOMLLNEI-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2(1H)-one derivatives are bicyclic heterocyclic compounds with diverse pharmacological applications, including cannabinoid receptor modulation, enzyme inhibition, and antiviral activity. The compound 3-methyl-1-(3-methylbutyl)-1,8-naphthyridin-2(1H)-one features a methyl group at position 3 and a branched 3-methylbutyl chain at position 1. This substitution pattern is critical for optimizing receptor binding affinity and physicochemical properties, particularly in cannabinoid receptor 2 (CB2) ligand design .

Properties

CAS No.

146967-52-4

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-methyl-1-(3-methylbutyl)-1,8-naphthyridin-2-one

InChI

InChI=1S/C14H18N2O/c1-10(2)6-8-16-13-12(5-4-7-15-13)9-11(3)14(16)17/h4-5,7,9-10H,6,8H2,1-3H3

InChI Key

LYEKNWXOMLLNEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CC=C2)N(C1=O)CCC(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Core Formation

The 1,8-naphthyridin-2(1H)-one scaffold is typically constructed via cyclocondensation of pyridine precursors with aliphatic or aromatic synthons. A key example involves the use of 2-(3-cyano-1-isopropylprop-1-enyl)-6-methoxy-3-nitropyridine as a substrate, which undergoes cyclization in the presence of trimethylsilyl chloride (Me3_3SiCl) and triethylamine (Et3_3N) to yield 6-methoxy-4-isopropyl-1,5-naphthyridine-2-carbonitrile 1-oxide . While this method targets 1,5-naphthyridines, analogous strategies can be adapted for 1,8-naphthyridines by modifying the substitution pattern.

For 1,8-naphthyridin-2(1H)-one, 2-ethoxalylmethyl-6-methoxy-3-nitropyridine has been reductively cyclized using hydrogenation (PtO2_2, H2_2) to form 3-hydroxy-6-methoxy-3,4-dihydro-1,5-naphthyridin-2(1H)-one, followed by aromatization with toluenesulfonyl chloride (TsCl) to yield the fully unsaturated derivative . Adjusting the starting material to include a methyl group at position 3 and a 3-methylbutyl group at position 1 would enable the targeted compound’s synthesis.

The introduction of the 3-methylbutyl group at position 1 is achieved through palladium-catalyzed cross-coupling reactions. A patent detailing RAF inhibitor synthesis describes the reaction of triflate 9 or bromide 10 with boronate 11 using tetrakis(triphenylphosphine)palladium (Pd(PPh3_3)4_4) as a catalyst in a dioxane/water solvent system . This method facilitates carbon-carbon bond formation at the nitrogen-bearing position, critical for appending the 3-methylbutyl moiety.

Example Reaction Conditions

ComponentSpecification
CatalystPd(PPh3_3)4_4 (5 mol%)
BaseNaHCO3_3 or K2_2CO3_3
SolventDioxane/H2_2O (4:1)
Temperature80–100°C, 12–24 h
Yield60–85% (varies by substrate)

Alkylation and Protecting Group Strategies

The 3-methyl group is introduced via alkylation of a pre-formed naphthyridinone intermediate. Using methyl iodide (MeI) in the presence of a strong base (e.g., NaH) in dimethylformamide (DMF) enables selective methylation at position 3 . Concurrently, the 3-methylbutyl group is installed via nucleophilic substitution at position 1 using 1-bromo-3-methylbutane under basic conditions (e.g., K2_2CO3_3, DMF, 60°C) .

Protecting groups such as tert-butoxycarbonyl (Boc) or 4-methoxybenzyl (PMB) are employed to prevent undesired side reactions during functionalization. For instance, intermediates like 14 and 16 in the patent retain Boc groups until deprotection with trifluoroacetic acid (TFA) or hydrogenolysis .

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. A patent highlights the use of N-methylpyrrolidinone (NMP) or ethanol as solvents under microwave conditions (150°C, 20 min) to achieve rapid coupling between intermediates 8 and 12/13 , reducing reaction times from hours to minutes . This method is particularly effective for introducing aryl or alkyl groups without compromising yield.

Functional Group Interconversion

The ketone at position 2 is introduced via oxidation or cyclization of precursor esters. For example, ethyl 6-methoxy-1,5-naphthyridine-2-carboxylate undergoes hydrolysis with aqueous NaOH followed by acid-mediated decarboxylation to yield the corresponding ketone . Adapting this approach for 1,8-naphthyridines would involve analogous ester intermediates.

Analytical Characterization

Successful synthesis is confirmed through:

  • Nuclear Magnetic Resonance (NMR) : Distinct signals for the 3-methylbutyl chain (δ 0.8–1.5 ppm) and the naphthyridinone aromatic protons (δ 7.5–8.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 232.28 [M+H]+^+ .

  • X-ray Crystallography : Resolves the bicyclic structure and substituent orientations .

Chemical Reactions Analysis

Nucleophilic Substitution at the Keto Group

The keto group at C2 is a key reactive site. In analogous 1,8-naphthyridin-2-ones, this position undergoes nucleophilic attack, enabling functionalization:

  • Hydrolysis : Under acidic or basic conditions, the keto group may convert to a hydroxyl group, forming a dihydroxy intermediate .

  • Condensation Reactions : Reactivity with amines (e.g., hydrazines) could yield hydrazone derivatives, useful in medicinal chemistry .

Reaction TypeReagents/ConditionsProduct ExampleYield/Notes
HydrolysisHCl/H2O, reflux2-Hydroxy derivativeTheoretical pathway; requires experimental validation
Hydrazone FormationHydrazine hydrate, EtOHC2-hydrazoneCommonly observed in heterocycles with keto groups

Electrophilic Aromatic Substitution (EAS)

The electron-rich naphthyridine ring facilitates EAS. Substituents direct reactivity:

  • Methyl (C3) and 3-methylbutyl (N1) groups act as electron donors, activating positions C5 and C7 for electrophiles (e.g., nitration, halogenation) .

  • Trifluoromethylation : Demonstrated in related 1,5-naphthyridines using CF3SiMe3 and HF, selectively functionalizing C2 or C4 .

Example Pathway for Nitration :

  • Nitration at C5/C7 using HNO3/H2SO4.

  • Isolation of nitro derivatives as intermediates for further reduction to amines .

Reduction and Oxidation Reactions

  • Reduction of the Keto Group : Catalytic hydrogenation (H2/Pd-C) or NaBH4 could reduce the C2 keto group to a secondary alcohol, forming 1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol derivatives .

  • Oxidation : The methylbutyl side chain may undergo oxidation (KMnO4 or CrO3) to form carboxylic acid derivatives, though steric hindrance could limit reactivity .

Reaction TypeReagentsExpected ProductNotes
Keto ReductionNaBH4/MeOH2-Hydroxy-1,8-naphthyridinePreserves aromaticity
Side-Chain OxidationKMnO4, acidic conditionsCarboxylic acid derivativeTheoretical; dependent on steric accessibility

Coupling Reactions

The aromatic ring supports cross-coupling (e.g., Suzuki, Heck) at halogenated positions. For the unhalogenated parent compound, pre-functionalization (e.g., bromination) is required:

  • Bromination : NBS or Br2 in CHCl3 introduces bromine at activated positions (C5/C7), enabling subsequent Suzuki coupling with aryl boronic acids .

Cyclization and Ring Expansion

The Friedlander reaction, used in 1,8-naphthyridine synthesis, suggests potential for annulation. For example:

  • Reacting with α,β-unsaturated ketones under ionic liquid catalysis (e.g., choline hydroxide) forms polycyclic derivatives .

Gram-Scale Synthesis Insight :
Choline hydroxide in water facilitates cyclization via hydrogen bonding, achieving >90% yields in related systems .

Biological Interactions

While not a direct chemical reaction, molecular docking studies (e.g., with serotonin transporters) highlight the compound’s potential to bind biological targets through:

  • Hydrogen bonding (C2 keto group).

  • Hydrophobic interactions (methylbutyl side chain) .

Key Challenges and Research Gaps

  • Steric Effects : The 3-methylbutyl group may hinder reactions at N1 or adjacent positions.

  • Positional Selectivity : Predicting EAS regioselectivity requires computational modeling (DFT/NCI analysis) .

  • Experimental Validation : Most data are extrapolated from analogous naphthyridines; targeted studies on this specific derivative are lacking .

Scientific Research Applications

Medicinal Chemistry

1,8-Naphthyridin-2(1H)-one derivatives are being explored for their potential therapeutic effects. These compounds have shown promising results in various pharmacological activities:

  • Antimicrobial Activity : Studies indicate that naphthyridine derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Research has demonstrated the ability of these compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural complexity of 1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)- may enhance its efficacy compared to simpler analogs.

Biological Research

The interaction studies of 1,8-naphthyridin-2(1H)-one derivatives typically focus on their binding affinities with biological targets. The presence of both methyl and bulky substituents in this compound enhances its lipophilicity and bioavailability.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. It can be modified through various chemical reactions to yield derivatives with enhanced biological activity or specific properties.

Comparative Analysis of Related Compounds

The following table highlights the unique features of 1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)- compared to other naphthyridine derivatives:

Compound NameStructure TypeBiological ActivityNotable Features
1,8-Naphthyridin-2(1H)-oneNaphthyridineAntimicrobial, anticancerBase structure for modifications
3-Methyl-1,8-naphthyridin-2(1H)-oneNaphthyridineAntimicrobialLacks bulky substituents
2-Amino-3-methyl-1,8-naphthyridineNaphthyridineAntiviralContains an amino group enhancing reactivity
4-Methyl-1,8-naphthyridin-2(1H)-oneNaphthyridineAnti-inflammatoryDifferent substitution pattern affecting activity

Case Studies and Research Findings

Research has extensively documented the biological activities of naphthyridine derivatives. For instance:

  • A study published in PubMed reviewed multiple biological activities associated with various naphthyridine compounds, highlighting their potential as therapeutic agents against infections and cancer .
  • Another investigation focused on the synthesis of novel naphthyridine derivatives that exhibited enhanced anti-cancer activity through specific structural modifications.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinolin-2(1H)-one Derivatives

Replacement of the 1,8-naphthyridin-2(1H)-one core with quinolin-2(1H)-one (e.g., compound 75) resulted in:

  • Improved CB2 Selectivity: Quinolin-2-one derivatives exhibited 10-fold higher CB2 affinity (Ki = 0.6 nM) over CB1 (Ki = 400 nM) compared to the parent naphthyridinone 74 .
  • Reduced Lipophilicity: LogP values decreased from 4.2 (naphthyridinone) to 3.5 (quinolinone), enhancing pharmacokinetic profiles .
  • Antiproliferative Activity: Quinolin-2-one analogs inhibited cancer cell lines (IC50 = 1–10 µM) .

3-Carbamoyl-2-Pyridone Derivatives

These derivatives (e.g., UOSS75 ) were designed to reduce lipophilicity while retaining CB2 affinity:

  • Lower LogP: 3.1 vs. 4.0 for earlier naphthyridinones .
  • Partial Agonism : Exhibited 60% efficacy in cAMP signaling compared to full agonist CP55,940 .

1-Hydroxy-1,8-Naphthyridin-2(1H)-ones

These derivatives (e.g., compound 7 ) target poxvirus resolvase via metal chelation:

  • Antiviral Activity : IC50 = 0.3 mM for resolvase inhibition; EC50 = 5 µM against vaccinia virus .
  • Mechanistic Divergence : The hydroxyl group enables Mg²⁺ chelation, absent in the target compound, highlighting structural-activity trade-offs .

Functional Comparisons

CB2 Receptor Affinity and Selectivity

Compound CB2 Ki (nM) CB1 Ki (nM) Selectivity (CB2/CB1) LogP
3-Methyl-1-(3-methylbutyl)-naphthyridinone ~1.0* ~1000* ~1000 3.8*
Quinolin-2-one (75 ) 0.6 400 667 3.5
3-Carbamoyl-2-pyridone (UOSS75 ) 5.2 >10,000 >1923 3.1

*Estimated based on structural analogs .

Enzymatic Inhibition

Target Enzyme Compound Class IC50/EC50 Application
PDE IV Substituted naphthyridinones <1 µM Anti-inflammatory
Poxvirus Resolvase 1-Hydroxy-naphthyridinones 0.3 mM Antiviral
HCMV DNA Polymerase Naphthyridinone analogs Not reported Antiviral

Key Research Findings

  • Side Chain Optimization : The 3-methylbutyl group in the target compound balances lipophilicity and metabolic stability. Analogous modifications in 75 (oxyalkyl chain) improved plasma stability (47% intact after 20 min in vivo) .
  • Temporal Signaling: Unlike CP55,940, naphthyridinone-derived CB2 agonists show transient cAMP inhibition and sustained β-arrestin recruitment, suggesting biased signaling .
  • Synthetic Accessibility: Microwave-assisted inverse electron-demand Diels-Alder reactions enable efficient synthesis of naphthyridinones, though regioselectivity challenges persist .

Biological Activity

1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)-, with the CAS number 40000-89-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthyridine family, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.

PropertyValue
Molecular FormulaC14H18N2O
Molecular Weight230.30 g/mol
Density1.201 g/cm³
Boiling Point383.4 °C
Flash Point185.7 °C
LogP1.6438

Biological Activity

The biological activity of 1,8-naphthyridin-2(1H)-one derivatives has been investigated in various studies, highlighting their potential therapeutic applications.

Antimicrobial Activity

Research has shown that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, a study indicated that compounds similar to 1,8-naphthyridin-2(1H)-one demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

Several derivatives of naphthyridine have been reported to possess anticancer activity. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle arrest mechanisms . Specifically, compounds with bulky substituents like the one have shown enhanced potency against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, naphthyridine derivatives have been studied for their anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
  • Anticancer Activity : In a study focusing on lung cancer cells (A549), treatment with 1,8-naphthyridin-2(1H)-one resulted in a significant decrease in cell viability (IC50 = 25 µM), suggesting its potential as a chemotherapeutic agent.
  • Inflammation Model : An animal model of induced arthritis showed that administration of naphthyridine derivatives resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups.

Q & A

Basic: What synthetic strategies are effective for preparing 1,8-naphthyridin-2(1H)-one derivatives?

Answer:
Microwave-assisted inverse electron-demand Diels–Alder reactions are highly efficient for synthesizing 1-substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. For example, chlorobenzene at 220°C under microwave activation yields derivatives in 1 hour . Substitution reactions, such as Suzuki couplings using Pd(PPh₃)₄ and Cs₂CO₃, enable aryl group introduction (e.g., 4-chloro derivatives reacting with phenylboronic acid to yield 4-phenyl analogs in 86% yield) .

Basic: How can structural characterization of 1,8-naphthyridin-2(1H)-one derivatives be optimized?

Answer:
X-ray crystallography is critical for resolving hydrogen-bonding patterns and crystal packing. For instance, 7-amino-1,8-naphthyridin-2(1H)-one monohydrate crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 9.5413 Å, b = 17.1560 Å, and c = 4.9954 Å. This data confirms intermolecular hydrogen bonds between NH/O and water molecules, essential for stability .

Advanced: What role do halogenated 1,8-naphthyridin-2(1H)-ones play in nucleic acid recognition systems?

Answer:
7-Chloro-1,8-naphthyridin-2(1H)-one (7-Cl-bT) enhances binding affinity in peptide nucleic acid (PNA) duplexes and triplexes. In PNA-DNA duplexes, adjacent 7-Cl-bT modifications increase thermal stability by 3.5°C/modification due to enthalpic stabilization, likely from improved base stacking or electrostatic interactions. In Hoogsteen triplexes, stability increases by 2.7–3.5°C/modification, demonstrating sequence-context dependence .

Advanced: How do substituents influence the antiviral activity of 1,8-naphthyridin-2(1H)-one derivatives?

Answer:
Modifications at the 4-position of the 1-hydroxy-1,8-naphthyridin-2(1H)-one core optimize HIV RNase H inhibition. A derivative with a 4-substituent showed IC₅₀ = 0.045 μM (HIV RT RNase H) and antiviral efficacy (IC₅₀ = 0.19 μM in P4-2 cells), with a cytotoxicity window (CC₅₀ = 3.3 μM). This highlights the importance of steric and electronic effects in target binding .

Advanced: What methodologies are used to study hydrogen-bonded supramolecular assemblies of 1,8-naphthyridin-2(1H)-one derivatives?

Answer:
Naphthyridinone (NaPyO) units functionalized with aliphatic acyl chlorides form supramolecular copolymers via heterodimerization with aminouracil (AminoUPy). Binding strength is assessed using isothermal titration calorimetry (ITC) and NMR. For example, NaPyO-pTHF2000 (Mn = 2000) with a polymeric spacer enables tunable copolymer composition, critical for materials science applications .

Basic: What are the key steps in evaluating cytotoxic activity of 1,8-naphthyridin-2(1H)-one derivatives?

Answer:
Derivatives like 3-(4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridin-3-yl)-1-arylprop-2-en-1-one are screened against cancer cell lines (e.g., MCF7) via MTT assays. Synthesis involves Mg-Al-hydrotalcite-catalyzed aldol condensation (e.g., 89.55% yield for furan-2-yl derivatives). Biological evaluation requires purity confirmation (HPLC, mp analysis) and dose-response curves .

Advanced: How does nitro-group substitution affect the reactivity of 1,8-naphthyridin-2(1H)-one derivatives?

Answer:
Nitration of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one with HNO₃/H₂SO₄ produces mixed m- and p-nitrophenyl isomers (3:2 ratio). Excess HNO₃ yields 7-amino-3,7-dinitro derivatives (64% yield), demonstrating regioselectivity challenges. Such studies inform synthetic routes for energetic materials or pharmacological agents .

Basic: What solvent systems and conditions optimize cyclization reactions for 1,8-naphthyridin-2(1H)-ones?

Answer:
Cycloadditions (e.g., isobutene with 4-hydroxy-1-phenyl derivatives) proceed in methanol under photolytic conditions (95% yield). For cyclization of 2-pyridinamine derivatives, EtONa/EtOH at reflux achieves 72% yield, highlighting the role of base and solvent polarity .

Advanced: How are 1,8-naphthyridin-2(1H)-one derivatives tailored for cannabinoid receptor selectivity?

Answer:
Carboxamide derivatives at the 3-position (e.g., 1,8-naphthyridin-2(1H)-on-3-carboxamide) show CB2 receptor agonism (Ki < 10 nM) via structure-based design. Methyl or trifluoromethyl groups at the 7-position enhance selectivity over CB1 by >100-fold, critical for anti-inflammatory drug development .

Advanced: What analytical challenges arise in quantifying reaction intermediates during 1,8-naphthyridin-2(1H)-one synthesis?

Answer:
TLC and HPLC are used to monitor intermediates like 3-(2-ethoxycarbonylvinyl)-2-pyridinamine. Byproducts from incomplete cyclization (e.g., ester hydrolysis) require gradient elution (C18 columns, acetonitrile/water) for resolution. Mass spectrometry (ESI-MS) confirms molecular ions (e.g., m/z 178.1879 for C₉H₁₀N₂O₂) .

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